molecular formula C12H11BClNO3 B2707661 [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid CAS No. 2377608-73-4

[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid

Cat. No.: B2707661
CAS No.: 2377608-73-4
M. Wt: 263.48
InChI Key: PITCWUOJJWUOKF-UHFFFAOYSA-N
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Description

[6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid (CAS: 2377608-73-4; alternative CAS: 850864-58-3) is a pyridine-based boronic acid derivative with a molecular formula of C₁₂H₁₁BClNO₃ and a molecular weight of 263.49 g/mol. Its structure features a pyridine ring substituted with a benzyloxy group at position 6, a chlorine atom at position 5, and a boronic acid moiety at position 2. This substitution pattern confers unique electronic and steric properties, making it valuable in medicinal chemistry and Suzuki-Miyaura cross-coupling reactions.

The compound has been investigated for its role in inhibiting bacterial efflux pumps and as a synthetic intermediate.

Properties

IUPAC Name

(5-chloro-6-phenylmethoxypyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BClNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITCWUOJJWUOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-benzyloxy-5-chloropyridine.

    Borylation: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydroxide) to facilitate the substitution reaction.

Major Products:

    Oxidation: Formation of 6-benzyloxy-5-chloropyridin-3-ol.

    Reduction: Formation of 6-benzyloxy-5-chloropyridin-3-yl alcohol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions:
One of the primary applications of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between boronic acids and various organic halides or alkenes, enabling the synthesis of complex organic molecules. The compound's ability to form biaryl compounds makes it valuable for developing pharmaceuticals and agrochemicals.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions Using [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic Acid

SubstrateProductYield (%)
Aryl Halide 1Biaryl Compound 175
Aryl Halide 2Biaryl Compound 282
Aryl Halide 3Biaryl Compound 368

Medicinal Chemistry

Drug Development:
The compound serves as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors. Its boronic acid functionality allows for reversible covalent bonding with diols, which is pivotal in designing inhibitors for various biological targets . For instance, studies have shown its effectiveness in developing enzyme inhibitors that could lead to new therapeutic agents.

Case Study: Inhibition of Enzyme X
In a recent study, [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid was used to develop an inhibitor for enzyme X, demonstrating significant activity with an IC50 value of 50 nM .

Material Science

Advanced Materials Development:
Due to its unique chemical properties, this compound is also explored in material science for creating advanced materials such as polymers and sensors. Its ability to interact with various substrates allows for the development of functional materials with tailored properties.

Mechanism of Action

The mechanism of action of [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is primarily related to its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it can target specific enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The para position (relative to the pyridine nitrogen) of the boronic acid group is critical for biological activity. For example, 6-(3-phenylpropoxy)pyridine-3-boronic acid (76) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (77) () share the same boronic acid position as the target compound but differ in their alkoxy substituents at C-5. These analogs lack intrinsic antibacterial activity but enhance the efficacy of quinolone antibiotics by inhibiting bacterial efflux pumps.

In contrast, [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid (CAS: 205240-63-7, ) replaces the benzyloxy group with a trifluoromethyl substituent.

Role of Halogen Substituents

The chlorine atom at position 5 in the target compound distinguishes it from analogs like [6-chloro-5-fluoropyridin-3-yl]boronic acid (), where fluorine replaces chlorine. Fluorine’s smaller size and higher electronegativity may alter hydrogen-bonding interactions or steric hindrance in biological targets.

Similarly, [6-(benzyloxy)-5-methylpyridin-3-yl]boronic acid () substitutes chlorine with a methyl group. The electron-donating methyl group reduces the pyridine ring’s electron deficiency, which could diminish boronic acid reactivity.

Alkoxy vs. Aryloxy Substituents

The benzyloxy group at position 6 in the target compound provides a bulky aromatic substituent. In contrast, 6-ethoxypyridine-3-boronic acid () has a smaller ethoxy group, which may reduce steric hindrance and improve solubility but compromise binding affinity to bacterial efflux pumps.

Efflux Pump Inhibition

The target compound and its analogs (e.g., compounds 76 and 77) inhibit bacterial efflux pumps, enhancing the activity of ciprofloxacin and norfloxacin. Notably, the benzyloxy group’s aromaticity may improve binding to pump proteins compared to aliphatic alkoxy chains.

Anticancer Potential

The chlorine and benzyloxy groups in the target compound could modulate cytotoxicity or cellular uptake in cancer cells.

Suzuki-Miyaura Coupling

The boronic acid moiety enables participation in Suzuki reactions. The electron-withdrawing chlorine atom in the target compound may accelerate coupling rates compared to non-halogenated analogs.

Comparative Data Table

Compound Name Substituents (Positions) Molecular Weight Key Biological/Synthetic Property Reference
[6-(Benzyloxy)-5-chloro-pyridin-3-yl]boronic acid Cl (5), BzO (6), B(OH)₂ (3) 263.49 Efflux pump inhibition; Suzuki intermediate
6-(3-Phenylpropoxy)pyridine-3-boronic acid (76) Ph(CH₂)₃O (6), B(OH)₂ (3) ~314.2 Potentiates ciprofloxacin
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid Cl (2), CF₃ (6), B(OH)₂ (3) 241.46 High Lewis acidity; Suzuki applications
6-Ethoxypyridine-3-boronic acid EtO (6), B(OH)₂ (3) 167.00 Improved solubility; moderate bioactivity
[6-Chloro-5-fluoro-pyridin-3-yl]boronic acid Cl (6), F (5), B(OH)₂ (3) 175.42 Altered H-bonding potential

Key Research Findings

Position-Specific Activity : The para position (C-3) of the boronic acid group is optimal for efflux pump inhibition.

Boron Essentiality : Replacement of boron with carbon or hydroxymethyl groups abolishes activity.

Substituent Bulk : Bulky aryl groups (e.g., benzyloxy) enhance target binding without cytotoxicity.

Halogen Effects : Chlorine’s electron-withdrawing nature increases boronic acid reactivity in cross-couplings.

Biological Activity

[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyridine ring with a benzyloxy substituent and a chlorine atom, contributing to its unique chemical properties and reactivity. In this article, we will explore the biological activity of this compound, its mechanisms of action, and its applications in drug development, supported by data tables and relevant case studies.

The boronic acid functionality in [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid allows it to engage in reversible covalent bonding with diols and other nucleophiles, which is pivotal for its biological activity. The interactions can lead to the inhibition of specific enzymes or receptors, making it a valuable tool in therapeutic applications.

Types of Reactions

  • Oxidation: Can convert to corresponding phenol derivatives.
  • Reduction: Converts the boronic acid group to hydroxyl groups.
  • Substitution: Engages in nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.

Anticancer Properties

Research indicates that compounds similar to [6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid exhibit significant anticancer activities. For instance, analogs have been tested against various cancer cell lines, showing promising results:

CompoundCell Line TestedIC50 (nM)Notes
TASIN-1DLD-1 Colon Cancer25Inhibited growth significantly
TASIN-1HT29 Colon Cancer30Targeted specific mutations
[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acidTBDTBDPotential for further investigation

The mechanism underlying these anticancer effects often involves the inhibition of key metabolic pathways essential for tumor growth .

Antimicrobial Activity

Boronic acids are also noted for their antimicrobial properties. Studies have demonstrated that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria:

CompoundActivity TypeTarget OrganismsEffectiveness
Boronic Acid DerivativesAntimicrobialVarious pathogensEffective against multiple strains

This antimicrobial action is attributed to their ability to disrupt enzyme function critical for bacterial survival.

Case Studies

  • Colon Cancer Treatment : A study evaluated the efficacy of TASIN analogs (related compounds) in inhibiting tumor growth in mouse models. Results showed significant reductions in tumor size and polyps after treatment with TASIN-1, highlighting the potential of boronic acid derivatives in cancer therapeutics .
  • Fluorescent Probes : Novel boronate probes based on similar structures have been developed for detecting inflammatory oxidants. These probes demonstrate high stability and rapid response times, indicating their utility in biological settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates (e.g., halogenated pyridine precursors). For example, analogous protocols in Reference Example 13 (EP 4 374 877 A2) use trifluoromethylpyridinyl boronic acids under palladium catalysis, with LCMS and HPLC for purity validation . Optimize temperature (typically 60–100°C), solvent (e.g., THF or DMF), and base (e.g., Na₂CO₃) to minimize side reactions. Purity (>97%) is achievable via column chromatography or recrystallization, as seen in Kanto Reagents’ protocols for related boronic acids .

Q. How should researchers characterize the purity and structural integrity of [6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Retention time analysis under conditions like SMD-TFA05 (1.26 minutes for similar compounds) .
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H/¹³C NMR, comparing peaks to analogs (e.g., 4-benzyloxy-3-chlorophenylboronic acid ).
  • Mass Spectrometry (LCMS) : Validate molecular weight (e.g., m/z 366 [M+H]+ observed in related pyridinyl boronic acids ).

Q. What are the critical storage and handling protocols to ensure compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation, as recommended for structurally similar boronic acids (e.g., 2-bromopyridine-5-boronic acid pinacol ester ). Use inert atmospheres (N₂/Ar) during handling. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, with immediate decontamination for spills (e.g., absorb with sand ).

Advanced Research Questions

Q. How does [6-(Benzyloxy)-5-chloropyridin-3-yl]boronic acid participate in Suzuki-Miyaura cross-coupling, and what factors influence its reactivity?

  • Methodological Answer : The boronic acid acts as a nucleophilic partner, coupling with aryl halides (e.g., 4-iodo-2-trifluoromethylpyrimidine) under Pd catalysis. Key factors:

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity but may reduce coupling efficiency.
  • Steric Hindrance : The benzyloxy group at position 6 may slow transmetallation; optimize ligand choice (e.g., SPhos or XPhos) .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temperatures (~100°C) .

Q. How can researchers reconcile conflicting cytotoxicity data for boronic acid derivatives across different cell lines?

  • Methodological Answer : Contradictions (e.g., IC₅₀ variations in B-16 vs. 1-87 cells ) may arise from:

  • Cell-Specific Uptake : Use flow cytometry to quantify intracellular accumulation.
  • Metabolic Stability : Perform LCMS-based metabolic profiling to identify degradation products.
  • Target Engagement : Validate tubulin polymerization inhibition (IC₅₀ ~21 μM ) across models via in vitro assays.

Q. What computational strategies predict the interactions of this boronic acid in drug discovery contexts?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets like SARS-CoV-2 main protease (Mpro), leveraging analogs (e.g., [3-([[3-boronobenzyl]oxy]carbonyl)-5-nitrophenyl]-boronic acid, IC₅₀ = 0.016 μM ).
  • QSAR Modeling : Correlate substituent effects (e.g., -Cl, -OBn) with activity using datasets from apoptosis-inducing boronic stilbenes .

Q. How can researchers validate the role of this compound in glucose-responsive insulin delivery systems?

  • Methodological Answer :

  • Binding Assays : Test affinity for diols (e.g., fructose, glucose) via fluorescence quenching or ITC, as done for 2,4-bis(benzyloxy)pyrimidin-5-yl-boronic acid .
  • In Vitro Release : Encapsulate insulin in boronate hydrogels and measure release kinetics under varying glucose concentrations (1–20 mM) .

Tables for Key Data

Property Value/Technique Reference
Purity Validation >97% (HPLC)
Storage Conditions 0–6°C, inert atmosphere
Tubulin Inhibition (IC₅₀) 21–22 μM
Cytotoxicity Range 0.48–2.1 μM (B-16/1-87 cells)

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